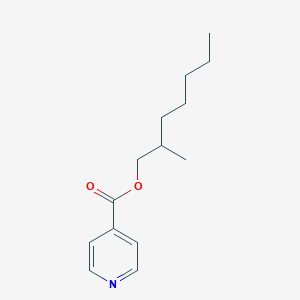
2-Methylheptyl isonicotinate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Methylheptyl isonicotinate is a natural product found in Bacteria and Streptomyces with data available.
Scientific Research Applications
1. Molecular Identification and Anti-Microbial Properties
(R)-2-methylheptyl isonicotinate has been identified as a potent anti-microbial agent against several clinically relevant pathogens. Its structure was recently resolved, highlighting its significance in the realm of natural products with antimicrobial properties (Ponnapalli et al., 2018).
2. Fungicidal Activity
This compound has been found to exhibit significant activity against various phytopathogenic fungi. Research indicates its effectiveness in combating chalkbrood disease, a fungal affliction in bees, suggesting its potential application in agricultural and environmental sciences (Huras et al., 2017).
3. Antibacterial Efficacy
Synthesized variants of (R)-2-methylheptyl isonicotinate have been evaluated for antibacterial activity, providing insights into its potential use as an antibacterial agent. This research contributes to the understanding of its applications in combating bacterial infections (Cao et al., 2015).
4. Pest Management
Methyl isonicotinate, a related compound, has been explored for its application in thrips pest management. Its effectiveness as a non-pheromone semiochemical for controlling thrips in various crops marks a significant contribution to integrated pest management strategies (Teulon et al., 2017).
5. Tuberculostatic Properties
Quantitative structure-activity studies of isonicotinic acid hydrazides, which include compounds like 2-methylheptyl isonicotinate, have provided insights into their application as tuberculostatic drugs. This research enhances the understanding of their role in tuberculosis treatment (Seydel et al., 1976).
properties
Molecular Formula |
C14H21NO2 |
|---|---|
Molecular Weight |
235.32 g/mol |
IUPAC Name |
2-methylheptyl pyridine-4-carboxylate |
InChI |
InChI=1S/C14H21NO2/c1-3-4-5-6-12(2)11-17-14(16)13-7-9-15-10-8-13/h7-10,12H,3-6,11H2,1-2H3 |
InChI Key |
SJGJCJLSSXJWOR-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCC(C)COC(=O)C1=CC=NC=C1 |
synonyms |
2-methylheptyl isonicotinate |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




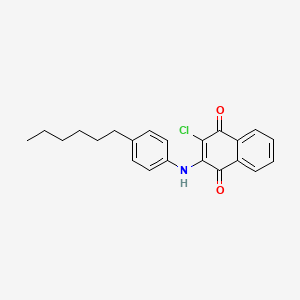
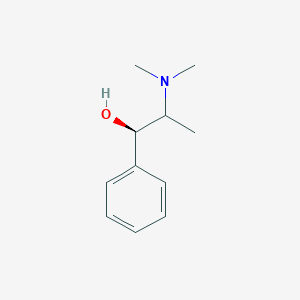
![1-(1H-Imidazole-4-ylmethyl)-3-[2-[4-(2-methyl-3-chlorophenyl)piperazino]ethyl]-5,6-dimethoxy-1H-indazole](/img/structure/B1242482.png)
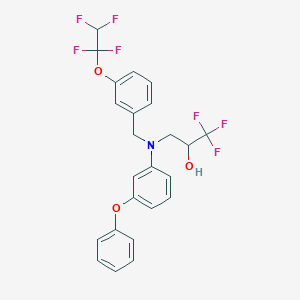
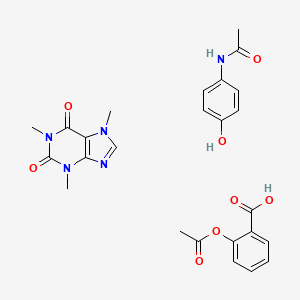
![N-[1-(2-phenylethyl)piperidin-4-yl]-N-pyridin-3-ylfuran-2-carboxamide](/img/structure/B1242486.png)
![1-(Benzo[b]thiophene-3-yl)-3-[4-(2-methoxyphenyl)piperazino]-1-propanol](/img/structure/B1242487.png)
![(1S)-1,5-anhydro-1-[5,7-dihydroxy-2-(4-hydroxyphenyl)-4-oxo-4H-chromen-6-yl]-2-O-beta-D-glucopyranosyl-D-glucitol](/img/structure/B1242490.png)
![(1S,2S,13R)-22-(cyclopropylmethyl)-14-oxa-11,22-diazaheptacyclo[13.9.1.01,13.02,21.04,12.05,10.019,25]pentacosa-4(12),5,7,9,15,17,19(25)-heptaene-2,16-diol](/img/structure/B1242493.png)
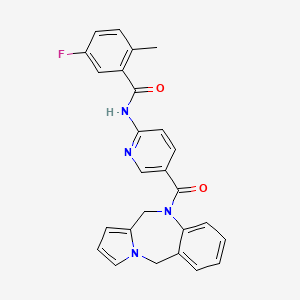
![(11R,13S,17S)-11-(1,3-benzodioxol-5-yl)-17-hydroxy-13-methyl-17-prop-1-ynyl-1,2,6,7,8,11,12,14,15,16-decahydrocyclopenta[a]phenanthren-3-one](/img/structure/B1242499.png)
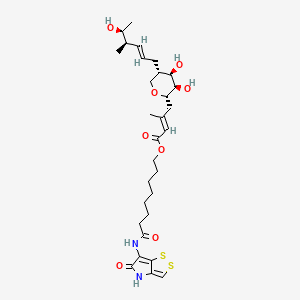
![1-hydroxy-3-methyl-2-[(E)-non-2-enyl]quinolin-4-one](/img/structure/B1242501.png)